molecular formula C6H8N2O2 B190055 1,4-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 13745-58-9

1,4-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B190055
CAS No.: 13745-58-9
M. Wt: 140.14 g/mol
InChI Key: FYWSABALQBFSCW-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of transition-metal catalysts and photoredox reactions has been explored to enhance efficiency and reduce environmental impact . One-pot multicomponent processes are also favored for their simplicity and high throughput .

Comparison with Similar Compounds

Comparison: 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

2,4-dimethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWSABALQBFSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349117
Record name 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13745-58-9
Record name 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (171 mg) was dissolved in 1,4-dioxane (2 ml). Hydrochloric acid (2 ml) was added and the mixture was heated at reflux for 70 h. One drop of concentrated hydrochloric acid was added and the mixture heated at reflux for 45 h. The solution was left to cool and then the solvent was removed in vacuo. To the residue toluene (15 ml) was added and the solvent was removed in vacuo. The solid was dried in a vacuum oven overnight to give the title compound (132 mg) as a white solid.
Quantity
171 mg
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2 mL
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2 mL
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0 (± 1) mol
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catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Using ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (565 mg, 3.36 mmol), 1N aqueous sodium hydroxide solution (4 mL, 4 mmol) and ethanol (4 mL), and by a reaction in the same manner as in Reference Example 20, the title compound (261 mg, 55%) was obtained as colorless crystals.
Quantity
565 mg
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4 mL
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4 mL
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Yield
55%

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